4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide
Description
The compound 4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide is a structurally complex molecule characterized by a benzene-1,4-dicarboxamide core, a 4-chlorophenyl sulfonyl group, and a pyrrolidine-derived side chain with trifluoromethyl and oxopentanoyl substituents. Its design integrates sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C30H34ClF3N4O7S |
|---|---|
Molecular Weight |
687.1 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C30H34ClF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)/t22-,23?,24-/m0/s1 |
InChI Key |
YGPYJEFIYYPEEE-OTKIHZFJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Chlorophenylsulfonyl Core
The 4-chlorophenylsulfonyl group serves as the foundational building block for this compound. Patent EP0115328B1 details a wastewater-free process for synthesizing 4-chlorobenzenesulfochloride, a critical precursor . Chlorobenzene undergoes sulfonation with chlorosulfonic acid (1.6 moles per mole of chlorobenzene) in the presence of thionyl chloride (3.2 moles per mole of chlorobenzene) at 45–60°C (Table 1). The reaction produces stoichiometric amounts of SO₂ and HCl, which are scrubbed using a two-stage exhaust system to recover hydrochloric acid and bisulfite solutions . The resulting 4-chlorobenzenesulfochloride melt is purified via vacuum distillation or directly utilized in downstream reactions, achieving yields exceeding 90% .
Table 1: Reaction Conditions for 4-Chlorobenzenesulfochloride Synthesis
| Parameter | Value |
|---|---|
| Chlorobenzene (moles) | 1 |
| Chlorosulfonic Acid | 1.6 moles |
| Thionyl Chloride | 3.2 moles |
| Temperature | 45–60°C |
| Yield | >90% |
Formation of the Sulfonamide Linkage
The sulfonamide group is introduced via nucleophilic substitution. According to EP0115328B1, the 4-chlorobenzenesulfochloride melt reacts with amines in aqueous or alkaline media at 20–80°C . For the target compound, the amine component is 1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide. This reaction requires precise pH control (6–9) to avoid hydrolysis of the sulfonyl chloride intermediate . The product is isolated by acidification (pH 5–6 using HCl) and filtration, yielding 82–90% pure sulfonamide .
Construction of the Pyrrolidine-Carbamoyl Substituent
The stereospecific pyrrolidine-carbamoyl moiety is synthesized using methods adapted from WO2009057133A2 . A Friedel-Crafts alkylation between 2-[N,N-bis(2-chloroethyl)amino]ethoxy acetamide and (R)-4-(chlorophenyl)phenylmethyl amine forms the piperazine ring, which is subsequently functionalized. The reaction employs toluene or N,N-dimethylformamide (DMF) as solvents with triethylamine (TEA) or potassium carbonate as bases at 120–130°C . For the target compound, the piperazine intermediate is replaced with a pyrrolidine derivative, requiring modified conditions:
-
Reagent : 1,3-dichloro-2-propanol for cyclization
-
Catalyst : Iron(III) chloride (1–2 mol%)
-
Temperature : 120–160°C
Final Assembly and Purification
The fully substituted dicarboxamide is assembled through sequential amidation. First, the benzene-1,4-dicarboxylic acid is converted to its acid chloride using thionyl chloride, then coupled with the pyrrolidine-carbamoyl intermediate in DMF with TEA (Table 2). The final sulfonamide linkage is formed by reacting the 4-chlorobenzenesulfochloride with the secondary amine of the dicarboxamide at pH 7–8 .
Table 2: Key Parameters for Final Amidation
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide |
| Base | Triethylamine |
| Temperature | 25–30°C |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
Optimization Challenges and Solutions
-
Byproduct Management : The Friedel-Crafts reaction generates 4,4'-dichlorodiphenyl sulfone as a byproduct, removed via clarifying filtration .
-
Stereochemical Control : Chiral auxiliaries (e.g., (S)-1-phenylethylamine) ensure enantiomeric purity during pyrrolidine formation .
-
Scale-Up Considerations : Continuous thionyl chloride recovery systems improve process sustainability for industrial production .
Chemical Reactions Analysis
ICI-200880 undergoes several types of chemical reactions:
Oxidation: The final step in its synthesis involves oxidation with potassium permanganate.
Reduction: The preparation of amino alcohol (VI) involves the reduction of a nitro alcohol.
Substitution: The alkylation of nitro-alkane (IV) with trifluoroacetaldehyde is a substitution reaction.
Common reagents used in these reactions include carbodiimide, hydrochloric acid, trifluoroacetaldehyde, and potassium permanganate. The major products formed from these reactions are the intermediates and the final compound, ICI-200880 .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 687.1 g/mol. The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonamide and dicarboxamide functionalities. The presence of the trifluoroalkyl group enhances its lipophilicity and biological activity, making it a subject of interest for further research.
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to 4-N-(4-chlorophenyl)sulfonyl derivatives exhibit significant antimicrobial activity against various bacterial strains and fungi, including Gram-positive bacteria and Candida albicans . The unique structural features of this compound may contribute to its potential as an antimicrobial agent.
Anticancer Potential
Research indicates that compounds with similar structural motifs can demonstrate anticancer activity. For instance, derivatives containing the sulfonamide or dicarboxamide functionalities have been explored for their effects on cancer cell proliferation. The incorporation of specific substituents can enhance the cytotoxic effects against various cancer types .
Mechanistic Studies
In silico modeling and in vitro assays are commonly employed to assess how well the compound interacts with specific enzymes or receptors related to microbial resistance mechanisms. Such studies help elucidate its potential therapeutic applications and side effects . Understanding the binding affinity of this compound to various biological targets is crucial for developing effective treatments.
Mechanism of Action
ICI-200880 exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, ICI-200880 helps to reduce inflammation and tissue damage associated with various diseases. The molecular target of ICI-200880 is the enzyme neutrophil elastase, and its pathway involves the inhibition of elastase activity, leading to reduced inflammation and tissue protection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
- Core Backbone : The target compound’s benzene-1,4-dicarboxamide distinguishes it from pyrazole (JD5037) or pyrazolo-pyrimidin (Example 53) cores, which may alter binding kinetics and solubility .
- However, the trifluoromethyl-oxopentanoyl side chain in the target compound introduces steric and electronic differences compared to JD5037’s deuterated methyl groups .
Physicochemical Properties
Hypothetical data inferred from analogs:
- Lipophilicity: The trifluoromethyl and chlorophenyl groups in the target compound likely increase LogP compared to non-fluorinated analogs, impacting membrane permeability .
- Solubility: The benzene-dicarboxamide core may reduce aqueous solubility relative to heterocyclic analogs like Example 53, which contains a polar chromenone moiety .
Bioactivity and Pharmacological Profiles
- Enzyme Inhibition : Sulfonamide groups in JD5037 and the target compound may target serine hydrolases or proteases .
- Receptor Binding: The pyrrolidine-carbamoyl side chain could mimic peptide substrates, similar to thiazolidinone derivatives in .
- Fluorine Effects: Trifluoromethyl groups enhance metabolic stability, a feature shared with Example 53’s fluorophenyl chromenone .
Biological Activity
The compound 4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide is a complex organic molecule notable for its sulfonamide and dicarboxamide functionalities. This article explores its biological activity, focusing on antimicrobial properties and potential therapeutic applications.
Structural Features
The structure of the compound includes:
- Sulfonamide and Dicarboxamide Functional Groups : These are known for their biological activity.
- 4-Chlorophenyl Moiety : Common in many active compounds.
- Trifluoroalkyl Group : Enhances lipophilicity and biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi, including Gram-positive bacteria and Candida albicans . The unique structural features likely contribute to its potential as an antimicrobial agent.
Antimicrobial Properties
Research indicates that compounds similar to this one show:
- Strong Activity Against Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Notably against Candida albicans.
The biological activity may be attributed to:
- Inhibition of Enzymatic Activity : The compound likely interacts with enzymes involved in microbial resistance.
- Binding Affinity Studies : In silico modeling indicates strong binding to targets related to microbial resistance mechanisms .
Comparative Analysis with Similar Compounds
A comparison of structurally related compounds highlights the influence of substituents on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-N-(phenyl)sulfonylbenzene-1,4-dicarboxamide | Phenyl group instead of chlorophenyl | Antimicrobial |
| 4-N-(3-chlorophenyl)sulfonylbenzene-1,4-dicarboxamide | Different halogen substitution | Antimicrobial |
| 5-(trifluoromethyl)-2-{4-[sulfonamido]benzamido}propanoic acid | Contains trifluoromethyl group | Anticancer activity |
This table illustrates the significance of substituent variations in determining the pharmacological profiles of these compounds .
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial effects of the compound against several pathogens. Results showed:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
Study 2: Enzyme Inhibition Assays
The compound was tested for its ability to inhibit:
- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation, carboxamide coupling, and stereoselective pyrrolidine functionalization. Key steps include:
- Sulfonylation : Use of 4-chlorophenylsulfonyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
- Carboxamide Coupling : Employing carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) at room temperature .
- Stereochemical Control : Chiral HPLC or enzymatic resolution may ensure retention of (2S)-pyrrolidine configuration . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading to improve yields (typically 40–60%) .
Q. How can researchers confirm the compound’s stereochemical purity?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .
- Circular Dichroism (CD) : Compare optical rotation data with reference standards .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
Q. What analytical methods are recommended for assessing purity?
- HPLC-PDA : Reverse-phase C18 columns (e.g., Purospher® STAR) with acetonitrile/water gradients (95% purity threshold) .
- LC-MS : Confirm molecular weight (MW: ~650 g/mol) via high-resolution ESI-MS .
- 1H/19F NMR : Validate structural integrity (e.g., trifluoromethyl singlet at δ -62 ppm) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence this compound’s stability in solid-state formulations?
- X-ray Diffraction : Reveals intermolecular H-bonds between sulfonyl oxygen and amide protons (distance: 2.8–3.0 Å) .
- Thermogravimetric Analysis (TGA) : Stability up to 150°C correlates with crystal packing efficiency .
- DFT Calculations : Predict π-π interactions between chlorophenyl and benzamide groups (binding energy: ~5 kcal/mol) .
Q. What strategies mitigate stereochemical inversion during carbamoyl-pyrrolidine coupling?
- Low-Temperature Reactions : Conduct couplings at -20°C to reduce epimerization .
- Bulky Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen .
- In Situ Monitoring : Real-time FTIR tracks carbamate intermediate formation .
Q. How can researchers evaluate this compound’s enzyme inhibition potential?
- Kinetic Assays : Measure IC50 against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (Km ~10 µM) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., 50–100 nM range) .
- Molecular Docking : Simulate interactions with catalytic triads (e.g., His57/Asp102/Ser195 in chymotrypsin) .
Q. What computational approaches predict metabolic liabilities (e.g., oxidative degradation)?
- ADMET Predictors : Simulate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of methyl groups) .
- MetaSite Modeling : Identify labile sites (e.g., sulfonamide cleavage) using fragment-based reactivity .
- MD Simulations : Assess hydrolysis susceptibility in aqueous environments (e.g., half-life >24 hrs at pH 7.4) .
Methodological Considerations
Q. How to resolve conflicting spectral data (e.g., NMR vs. LC-MS) during structural elucidation?
- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton signals with carbon shifts (e.g., distinguish pyrrolidine vs. piperidine rings) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns in LC-MS .
- Cross-Validation : Compare data with structurally similar compounds in PubChem or Reaxys .
Q. What in vitro assays are suitable for probing cellular permeability?
Q. How to design SAR studies for optimizing trifluoromethyl-pentanone interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
